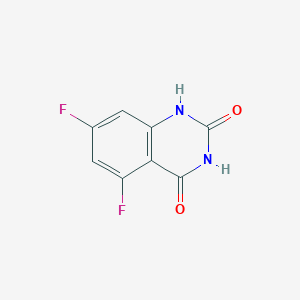
5,7-Difluoro-2-hydroxyquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Difluoro-2-hydroxyquinazolin-4(3H)-one: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of fluorine atoms at the 5 and 7 positions of the quinazolinone ring enhances the compound’s chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-2-hydroxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-difluoroanthranilic acid and formamide.
Cyclization Reaction: The starting materials undergo a cyclization reaction under acidic or basic conditions to form the quinazolinone ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques like crystallization, recrystallization, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,7-Difluoro-2-hydroxyquinazolin-4(3H)-one can undergo oxidation reactions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which may exhibit different biological activities.
Applications De Recherche Scientifique
Chemistry: 5,7-Difluoro-2-hydroxyquinazolin-4(3H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new inhibitors.
Medicine: The compound’s potential therapeutic applications are of significant interest. It is investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties. Researchers are exploring its use in drug development for various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5,7-Difluoro-2-hydroxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity to these targets, leading to the modulation of biological pathways. The hydroxyl group at the 2-position plays a crucial role in its activity by forming hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
2-Hydroxyquinazolin-4(3H)-one: Lacks the fluorine atoms, resulting in different chemical and biological properties.
5,7-Dichloro-2-hydroxyquinazolin-4(3H)-one: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and stability.
5,7-Dimethyl-2-hydroxyquinazolin-4(3H)-one: Contains methyl groups, which affect its hydrophobicity and biological activity.
Uniqueness: 5,7-Difluoro-2-hydroxyquinazolin-4(3H)-one is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The fluorine atoms also influence its reactivity and interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H4F2N2O2 |
|---|---|
Poids moléculaire |
198.13 g/mol |
Nom IUPAC |
5,7-difluoro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4F2N2O2/c9-3-1-4(10)6-5(2-3)11-8(14)12-7(6)13/h1-2H,(H2,11,12,13,14) |
Clé InChI |
QAARCMIOXCJSKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC(=O)NC2=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















